2,4-Dichlorobenzothiazole

Description

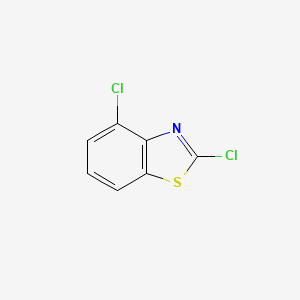

Overview of Benzothiazole (B30560) Core Structure and Derivatives

Benzothiazole is a heterocyclic compound featuring a benzene (B151609) ring fused to a five-membered thiazole (B1198619) ring. researchgate.netderpharmachemica.comtandfonline.com The core structure, 1,3-benzothiazole, is an aromatic bicyclic system containing nitrogen and sulfur atoms. researchgate.netwikipedia.org This fundamental scaffold is planar and serves as a crucial building block for a multitude of derivatives. researchgate.netwikipedia.org The unique methine center in the thiazole ring is a key feature that contributes to the diverse reactivity and biological activities of benzothiazole compounds. researchgate.net

Derivatives of benzothiazole are formed by substituting various functional groups at different positions on the bicyclic ring. The most common substitution occurs at the C-2 position, and modifications at this site significantly influence the compound's biological and chemical properties. derpharmachemica.comresearchgate.net These derivatives are integral to many natural and synthetic bioactive molecules and are explored for their wide-ranging applications. researchgate.netresearchgate.net

Historical Context of Benzothiazole Research

The study of benzothiazole and its derivatives has a rich history, with early research focusing on their synthesis and utility in the dye industry. jchemrev.com Over time, the scope of benzothiazole research expanded significantly as their diverse chemical reactivity and biological potential were recognized. jddtonline.info A notable application was the use of benzothiazole derivatives as accelerators in the sulfur vulcanization of rubber. researchgate.net The development of synthetic methodologies, such as the condensation of 2-aminothiophenol (B119425) with various reagents, has been a cornerstone of benzothiazole chemistry, enabling the creation of a vast library of derivatives. derpharmachemica.comwikipedia.org

Contemporary Relevance in Chemical and Biomedical Sciences

In recent years, benzothiazole derivatives have garnered substantial interest in medicinal chemistry and material science. rsc.orghep.com.cn Their versatile scaffold is a key component in the development of pharmaceuticals with a broad spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. researchgate.nettandfonline.comjddtonline.infojchemrev.com For instance, the benzothiazole moiety is present in clinically used drugs like Riluzole, which is used to treat amyotrophic lateral sclerosis. wikipedia.orgresearchgate.net

The ongoing research in this field focuses on synthesizing novel benzothiazole derivatives and evaluating their therapeutic potential. jchemrev.comnih.gov The structural diversity of these compounds allows for fine-tuning of their pharmacological profiles, making them promising candidates for the development of new drugs with enhanced efficacy and reduced toxicity. researchgate.netnih.gov Beyond medicine, benzothiazoles are also investigated for their applications in polymer chemistry and as sensitizing dyes. jchemrev.com

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NS/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWANONAOYNRME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189774 | |

| Record name | 2,4-Dichlorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3622-30-8 | |

| Record name | 2,4-Dichlorobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3622-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003622308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorobenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4 Dichlorobenzothiazole and Its Derivatives

Established Synthetic Pathways for Benzothiazoles

The construction of the benzothiazole (B30560) ring system is most commonly achieved through the reaction of a 2-aminothiophenol (B119425) with a compound containing a one-carbon electrophile, leading to the formation of the fused thiazole (B1198619) ring. researchgate.net Various methodologies have been developed to facilitate this transformation, ranging from classical condensation reactions to modern green chemistry approaches. researchgate.net

Condensation reactions are the most traditional and widely used method for synthesizing 2-substituted benzothiazoles. researchgate.netprepchem.com This approach typically involves the reaction of 2-aminothiophenol with various carbonyl-containing compounds such as aldehydes, carboxylic acids, or acyl chlorides. prepchem.comresearchgate.net

The reaction with aldehydes, often referred to as the Jacobson-Hugerschoff synthesis, proceeds through the initial formation of a Schiff base (an imine) intermediate, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole ring. A plausible mechanism involves the nucleophilic attack of the amino group on the aldehyde's carbonyl carbon, followed by cyclization involving the thiol group. researchgate.net

Various catalysts and reaction conditions have been employed to improve the efficiency and yield of these condensations. For instance, a mixture of H₂O₂/HCl in ethanol (B145695) at room temperature has been used to synthesize a range of 2-substituted benzothiazoles from 2-aminothiophenol and various aldehydes in excellent yields. researchgate.net Another green approach utilizes alkyl carbonic acid, formed in situ from CO₂ and an alcohol like methanol (B129727), to catalyze the condensation and cyclization of 2-aminothiophenol with aldehydes under mild conditions. evitachem.combohrium.com

The table below summarizes various catalytic systems used for the condensation of 2-aminothiophenol with aldehydes.

| Catalyst/Reagent | Solvent | Conditions | Yield Range | Reference |

| H₂O₂/HCl | Ethanol | Room Temp, 1h | Excellent | researchgate.net |

| CO₂/Methanol (Alkyl Carbonic Acid) | Methanol | 70°C, 12h, 3MPa CO₂ | 55-87% | evitachem.combohrium.com |

| Sulfated Tungstate | Solvent-free | Room Temp, Ultrasound | 90-98% | researchgate.net |

| [PhI(OH)OTs] (Koser's Reagent) | 1,4-Dioxane | Room Temp, 15 min | 80-90% | researchgate.net |

| Cu₂O/DMSO | - | Room Temp, 3-5h | 70-90% | researchgate.net |

| SnP₂O₇ | Solvent-free | - | 87-95% | researchgate.net |

Intramolecular cyclization reactions are another cornerstone of benzothiazole synthesis. A primary route involves the cyclization of N-(2-halophenyl)thioamides or related thiourea (B124793) derivatives. researchgate.net For example, 1-acyl-3-(phenyl)thioureas can undergo solid-phase cyclization to produce substituted 2-aminobenzothiazoles. conicet.gov.ar

A prominent method is the Brønsted acid-catalyzed cyclization of 2-aminothiophenols with β-diketones, which proceeds under metal- and oxidant-free conditions to give 2-substituted benzothiazoles in good yields. ijper.orgrsc.org The reaction mechanism is believed to involve the formation of a 4-[(2-mercaptophenyl)imino]pentan-2-one intermediate, which then cyclizes. rsc.org

Another key cyclization strategy involves starting with substituted anilines and a thiocyanate (B1210189) source, a method known as the Hugerschoff benzothiazole synthesis. The aniline (B41778) is reacted with a thiocyanate, such as potassium thiocyanate (KSCN), in the presence of bromine and an acid like glacial acetic acid. This forms a thiocyanoaniline intermediate which then cyclizes to form the 2-aminobenzothiazole (B30445) ring. derpharmachemica.comijper.org This method is particularly relevant for producing halogenated benzothiazoles.

The application of microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods. researchgate.netgoogle.com In benzothiazole synthesis, microwave-assisted methods have been successfully applied to condensation reactions.

For example, the condensation of 2-aminothiophenol with various fatty acids using P₄S₁₀ as a catalyst under solvent-free microwave irradiation can be completed in 3-4 minutes with high yields. researchgate.net Similarly, the reaction between 2-aminobenzothiazole and substituted isatin (B1672199) to form Schiff bases can be efficiently performed using microwave assistance. lookchem.com A comparative study showed that synthesizing hydroxy phenyl benzothiazoles via microwave irradiation dramatically reduced the reaction time and increased the yield compared to conventional heating under an argon atmosphere. lookchem.com

The table below highlights the advantages of microwave-assisted synthesis over conventional methods for preparing a Schiff base from 2-amino-6-nitrobenzothiazole (B160904) and 3,5-diiodosalicylaldehyde. google.com

| Method | Conditions | Time | Yield |

| Conventional | Reflux in ethanol | 2 hours | 38% |

| Microwave-Assisted | 450W irradiation in ethanol | 8-10 minutes | 78% |

One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining multiple reaction steps into a single procedure without isolating intermediates. alayen.edu.iqchemicalbook.com Several MCRs have been developed for the synthesis of complex benzothiazole-containing heterocycles.

For instance, pyrimido[2,1-b] researchgate.netijper.orgbenzothiazole derivatives can be synthesized in good yields through a one-pot, three-component reaction of an arylglyoxal, 2-aminobenzothiazole, and a 1,3-dicarbonyl compound (like Meldrum's acid or dimedone) in refluxing acetic acid. google.com Another approach utilizes a deep eutectic solvent, [CholineCl][Imidazole]₂, as an efficient and reusable catalyst for the one-pot synthesis of 2-substituted benzothiazoles under solvent-free conditions. alayen.edu.iq

Specific Synthetic Routes to Dichlorobenzothiazoles

The synthesis of dichlorinated benzothiazoles often requires precursors that already contain the desired chlorine substitution pattern on the benzene (B151609) ring. The methods generally adapt the established pathways described above.

The primary precursor for synthesizing benzothiazoles with a chlorine at the 4-position is 2-amino-4-chlorobenzothiazole (B128024). This intermediate can be prepared via the cyclization of a corresponding thiourea or through the Hugerschoff reaction starting from a chlorinated aniline.

A common route involves the cyclization of N-(2-chlorophenyl)thiourea. This precursor is typically synthesized by reacting 2-chloroaniline (B154045) with a thiocyanate salt.

Alternatively, the Hugerschoff reaction can be adapted using 3-chloroaniline (B41212) as the starting material. The reaction of 3-chloroaniline with potassium thiocyanate in the presence of bromine and glacial acetic acid leads to the formation of 2-amino-4-chlorobenzothiazole. ijper.org This method provides a direct pathway to the key chlorinated intermediate.

Once 2-amino-4-chlorobenzothiazole is obtained, the amino group at the 2-position must be replaced with a chlorine atom to yield 2,4-dichlorobenzothiazole. This transformation is typically achieved through a Sandmeyer-type reaction. The 2-amino group is first diazotized using a nitrite (B80452) source (e.g., sodium nitrite) in a strong acid, and the resulting diazonium salt is then treated with a copper(I) chloride source to introduce the chlorine atom.

An analogous, documented procedure involves the diazotization of 2-amino-4-chlorobenzothiazole in a mixture of bromine and hydrobromic acid to yield 2-bromo-4-chlorobenzothiazole, which is subsequently hydrolyzed. Replacing the hydrolysis step with a reaction involving a chloride source would lead to the desired this compound. Another related method for creating a 2-chloro substituent is the reaction of a 2-mercaptobenzothiazole (B37678) with sulfuryl chloride (SO₂Cl₂). google.com

The synthesis of 2-benzoylamino-4,6-dichloro-benzothiazole has also been reported from the cyclization of N-benzoyl-N′-(2,4,6-trichlorophenyl)thiourea, demonstrating a pathway that begins with a trichlorinated aniline derivative. researchgate.net

Regioselective Synthesis Strategies

The regioselective synthesis of this compound is most effectively achieved through diazotization of a pre-functionalized precursor, namely 2-amino-4-chlorobenzothiazole. This method ensures the precise placement of chlorine atoms at the desired positions.

In a related regioselective transformation, diazotization of 2-amino-4-chlorobenzothiazole hydrobromide can be performed in the presence of a halogenated aliphatic hydrocarbon solvent like ethylene (B1197577) dichloride. google.com This reaction primarily yields 2-bromo-4-chlorobenzothiazole, but this compound is also formed as a significant by-product. google.com The choice of acid and solvent is crucial for directing the outcome of the reaction and maximizing the yield of the desired dichlorinated product.

Advanced Synthetic Techniques for Functionalized this compound Derivatives

Functionalization of the this compound scaffold is critical for developing new chemical entities. Advanced techniques like palladium-catalyzed cross-coupling reactions and derivatization from amino precursors are pivotal for creating structural diversity.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex. libretexts.org In the context of dihalogenated benzothiazoles, this reaction can be highly regioselective, allowing for the selective functionalization of one chloro-substituted position over another.

For dichlorobenzothiazole isomers, such as the related 2,6-dichlorobenzothiazole (B1293530), the chlorine atom at the C2 position is significantly more reactive towards Suzuki-Miyaura coupling than the chlorine on the benzene ring. researchgate.net This enhanced reactivity is attributed to the electronic properties of the benzothiazole ring, where the C2 position is activated by the adjacent sulfur and nitrogen atoms. Microwave-promoted Suzuki-Miyaura coupling of 2,6-dichlorobenzothiazole with various arylboronic acids efficiently and regioselectively produces 2-aryl-6-chlorobenzothiazoles. researchgate.netscispace.com

Applying this principle to this compound, it is expected that the C2-chloro group would preferentially react over the C4-chloro group under controlled Suzuki-Miyaura conditions. This allows for the selective introduction of an aryl or other organic moiety at the 2-position, leaving the 4-chloro substituent available for subsequent transformations. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the more reactive C2-Cl bond, followed by transmetalation with the boronic acid and reductive elimination to yield the 2-substituted-4-chlorobenzothiazole product. libretexts.org

Table 1: Regioselective Suzuki-Miyaura Coupling of Dichlorobenzothiazoles (Analogous Example)

| Substrate | Coupling Partner | Catalyst/Conditions | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| 2,6-Dichlorobenzothiazole | Arylboronic acids | Palladium catalyst, microwave heating | 2-Aryl-6-chlorobenzothiazole | Highly regioselective coupling occurs at the C2 position. | researchgate.net |

A primary and industrially significant route to this compound derivatives starts from 2-aminobenzothiazoles, specifically 2-amino-4-chlorobenzothiazole. This method utilizes the Sandmeyer reaction, a classic transformation that converts an aromatic amino group into a halide via a diazonium salt intermediate. wikipedia.orgbyjus.com

The synthesis begins with the diazotization of 2-amino-4-chlorobenzothiazole. This is typically achieved by treating the amine with a nitrite source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures to form a diazonium chloride salt. google.comnumberanalytics.com This intermediate is often not isolated but is reacted directly in the presence of a copper(I) chloride catalyst to replace the diazonium group with a chlorine atom, affording this compound. google.com

Patented industrial processes describe this conversion in detail. For example, reacting 2-amino-4-chlorobenzothiazole with sodium nitrite in 30% hydrochloric acid, followed by heating, directly yields the 2,4-dichloro derivative. google.comgoogle.com The use of specific solvents and control of reaction parameters are key to achieving high yields.

Table 2: Synthesis of this compound via Derivatization of 2-Amino-4-chlorobenzothiazole

| Starting Material | Reagents | Key Transformation | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| 2-Amino-4-chlorobenzothiazole | 1. NaNO₂ / HCl (aq) 2. CuCl (catalyst) | Diazotization followed by Sandmeyer reaction | This compound | High Yield | google.com |

| 2-Amino-4-chlorobenzothiazole | NaNO₂ / aq. 30% HCl | Diazotization and subsequent conversion without intermediate isolation | 2-Chlorobenzothiazole derivative (hydrolyzed) | Not specified for dichloro intermediate | google.com |

Biological and Pharmacological Investigations of 2,4 Dichlorobenzothiazole Analogues

Antimicrobial Activities and Mechanisms

Derivatives of dichlorobenzothiazole have demonstrated notable efficacy against a range of microbial pathogens. The presence and position of the chloro substituents on the benzothiazole (B30560) ring, combined with other structural modifications, play a crucial role in determining the potency and spectrum of their antimicrobial action.

The antibacterial potential of 2,4-dichlorobenzothiazole analogues has been evaluated against both Gram-positive and Gram-negative bacteria. Research has shown that specific structural features, such as the inclusion of a dichlorophenyl group, enhance antibacterial effects.

A study on diarylurea analogues of Triclocarban (TCC), which incorporate a benzothiazole nucleus, highlighted the importance of the 3,4-dichlorophenyl moiety. The compound 1-(6-chloro-1,3-benzothiazol-2-yl)-3-(3,4-dichlorophenyl)urea (2eC) showed significant activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) value of 8 µg/mL, which is more potent than TCC itself (MIC = 16 µg/mL). nih.gov Another analogue, 1-(6-fluoro-1,3-benzothiazol-2-yl)-3-(2,6-dimethylphenyl)urea (2bB), was found to be four times more active than TCC against the nosocomial pathogen Enterococcus faecalis. nih.gov

Furthermore, research into 1,2,4-triazolium derivatives has identified potent antibacterial agents. nih.gov Specifically, 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide demonstrated broad-spectrum activity with MIC values ranging from 1.05 to 8.38 µM against various bacterial strains, including S. aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov This activity was significantly stronger than the standard drug chloramphenicol. nih.gov Studies on other chlorinated compounds, such as 2,2'-dichloro benzil, have also shown potent, dose-dependent antibacterial activity against Gram-positive bacteria like Staphylococcus aureus. researchgate.net However, some classes of derivatives, like 2,4-disubstituted 6H-5,1,3-benzothiadiazocines, showed no significant antibacterial activity when compared to ampicillin. nih.gov

Table 1: Antibacterial Efficacy of Selected this compound Analogues

| Compound/Analogue | Target Microorganism | Activity (MIC) | Source |

|---|---|---|---|

| 1-(6-chloro-1,3-benzothiazol-2-yl)-3-(3,4-dichlorophenyl)urea (2eC) | Staphylococcus aureus | 8 µg/mL | nih.gov |

| 1-(6-fluoro-1,3-benzothiazol-2-yl)-3-(2,6-dimethylphenyl)urea (2bB) | Enterococcus faecalis | More active than TCC | nih.gov |

| 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide | Various bacteria | 1.05 - 8.38 µM | nih.gov |

Analogues of this compound have also been investigated for their effectiveness against fungal pathogens. The structural characteristics that confer antibacterial properties often contribute to antifungal activity as well.

In the study of 1,2,4-triazolium derivatives, 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide was found to be one of the most potent compounds against fungal strains, including Candida albicans and Aspergillus fumigatus. nih.gov Its MIC values, ranging from 1.05 to 8.38 µM, indicated much stronger activity than the clinical standard, fluconazole. nih.gov The antifungal activity of these triazolium derivatives was found to be dependent on the nature of the substituent and the length of the alkyl chain. nih.gov

Research on 2-amino-5-chlorobenzothiazole (B1265905) derivatives has also yielded compounds with measurable antifungal action against Candida glabrata and Aspergillus niger. uobaghdad.edu.iq Similarly, studies on 2-mercaptobenzothiazole (B37678) derivatives revealed that compounds with specific substitutions at the fourth position of an attached azetidinone nucleus were highly active against Aspergillus niger and Candida albicans. nih.gov The presence of hydrophobic substituents has been linked to notable antifungal activity in some thiazole (B1198619) analogues.

Table 2: Antifungal Efficacy of Selected this compound Analogues

| Compound/Analogue | Target Microorganism | Activity (MIC) | Source |

|---|---|---|---|

| 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide | Candida albicans, Aspergillus fumigatus | 1.05 - 8.38 µM | nih.gov |

| 2-amino-5-chlorobenzothiazole derivatives | Candida glabrata, Aspergillus niger | Good measurable activity | uobaghdad.edu.iq |

The antimicrobial effects of this compound analogues are believed to stem from their ability to interfere with essential cellular processes in microorganisms. While the precise mechanisms are still under investigation for many derivatives, several key pathways have been proposed.

One of the primary proposed mechanisms is the inhibition of crucial enzymes within the pathogen. Benzothiazole derivatives can bind to the active sites of enzymes, disrupting their function and halting metabolic pathways vital for microbial survival. nih.gov For instance, related compounds like Triclocarban are known to perturb microbial fatty acid synthesis, a critical process for building and maintaining cell membranes. nih.govmdpi.com

Another proposed mechanism involves the disruption of the microbial cell membrane's integrity. nih.govmdpi.com The lipophilic nature of many of these analogues allows them to integrate into the lipid bilayer of the cell membrane, altering its fluidity and function, which can lead to leakage of cellular contents and ultimately, cell death. The interaction with various biomolecules, including proteins and enzymes, is a key aspect of their biological activity.

Anticancer and Antitumor Potential

The investigation of this compound analogues has extended into oncology, where numerous derivatives have shown promising activity against a variety of cancer cell lines. The chlorinated benzothiazole core serves as a potent pharmacophore for the design of new anticancer agents.

Cytostatic activity, the ability to inhibit cell growth and proliferation, is a key indicator of anticancer potential. Analogues of this compound have demonstrated significant cytostatic effects in vitro against a panel of human cancer cell lines.

For example, derivatives of 2-amino-4-chlorobenzothiazole (B128024) (ACBT) have been shown to inhibit the proliferation of HeLa (cervical cancer) and MCF-7 (breast cancer) cells, with reported IC50 values of approximately 25 µM and 15 µM, respectively. Similarly, derivatives of 2-amino-4,5-dichlorobenzothiazole (B160564) have shown efficacy in inhibiting cancer cell proliferation, with IC50 values in the range of 1-4 µM against A431 and A549 cell lines.

A broader screening by the National Cancer Institute (NCI) tested several ethyl 2-substituted-aminothiazole-4-carboxylate analogs against 60 human tumor cell lines. nih.gov One derivative, ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate, was particularly noteworthy for its remarkable activity against the RPMI-8226 leukemia cell line, with a GI50 value of 0.08 µM, and it showed a broad spectrum of activity against all tested cell lines. nih.gov Further research on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives also identified compounds with considerable anticancer activity against various cancer cell lines. tandfonline.com

Table 3: Cytostatic Activity of Selected Dichlorobenzothiazole Analogues

| Compound/Analogue Class | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Source |

|---|---|---|---|

| 2-Amino-4-chlorobenzothiazole (ACBT) derivative | HeLa (Cervical) | ~25 µM | |

| 2-Amino-4-chlorobenzothiazole (ACBT) derivative | MCF-7 (Breast) | ~15 µM | |

| 2-Amino-4,5-dichlorobenzothiazole derivative | A431 (Skin) | 1-4 µM | |

| 2-Amino-4,5-dichlorobenzothiazole derivative | A549 (Lung) | 1-4 µM | |

| Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate | RPMI-8226 (Leukemia) | 0.08 µM | nih.gov |

Beyond inhibiting cell growth, many this compound analogues exhibit broader antitumor activities, including the induction of apoptosis (programmed cell death) and the inhibition of tumor cell migration.

Research has shown that derivatives of 2-aminobenzothiazoles can induce apoptosis through mechanisms that involve key signaling pathways such as AKT and ERK. The antitumor effects of 2-amino-4,5-dichlorobenzothiazole derivatives are attributed to their ability to bind to specific cellular targets, inhibit enzymes critical for tumor growth, and modulate the expression of genes related to apoptosis and cell metabolism. One derivative of 2-amino-4,5-dichlorobenzothiazole demonstrated significant inhibition of cell migration and induced apoptosis in A549 lung cancer cells.

The 2-(4-aminophenyl)benzothiazole structure is particularly known for its potent antitumor activity. tandfonline.com Derivatives have shown the ability to inhibit cancer cell growth at nanomolar concentrations across a wide range of human cancer cell lines, with particular effectiveness against breast, colon, and ovarian cancers. tandfonline.com The development of these compounds has led to clinical trial candidates, such as Phortress, a prodrug of a fluorinated benzothiazole derivative. tandfonline.com Furthermore, studies on 2,4-disubstituted 6H-5,1,3-benzothiadiazocines identified derivatives that induced a delayed cytotoxic effect on L1210 leukemia cells, suggesting their potential for further research as anticancer drugs. nih.gov

Anti-Proliferation Effects on Cancer Cell Lines (e.g., A431, A549, H1299)

Derivatives of benzothiazole have demonstrated significant anti-proliferative effects against various human cancer cell lines. Recent studies have focused on designing and synthesizing novel benzothiazole compounds to identify potent anticancer agents. nih.gov

One such study developed a series of 2-aminobenzothiazole (B30445) derivatives and evaluated their effects on human epidermoid carcinoma (A431), non-small cell lung cancer (A549), and lung carcinoma (H1299) cell lines. nih.gov Among the synthesized compounds, 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine (referred to as compound B7) was identified as a particularly active agent, showing significant inhibition of proliferation in all three cell lines at concentrations between 1 and 4 μM. nih.gov The inhibitory effects of this and related compounds are often compared to established anticancer drugs to gauge their potency. The A549 and H1299 cell lines are common models for non-small cell lung cancer research, while the A431 line is used for studying skin cancers. mdpi.comijbs.com

The cytotoxic effects of these derivatives lead to a reduction in cancer cell viability, highlighting their potential as therapeutic candidates. The table below summarizes the anti-proliferative activity of a key benzothiazole analogue.

Table 1: Anti-Proliferative Activity of Compound B7

| Cell Line | Cancer Type | Concentration (µM) | Effect | Source |

|---|---|---|---|---|

| A431 | Epidermoid Carcinoma | 1, 2, 4 | Significant Proliferation Inhibition | nih.gov |

| A549 | Non-Small Cell Lung Cancer | 1, 2, 4 | Significant Proliferation Inhibition | nih.gov |

| H1299 | Non-Small Cell Lung Cancer | 1, 2, 4 | Significant Proliferation Inhibition | nih.gov |

Apoptosis Induction and Cell Cycle Arrest

Beyond inhibiting proliferation, effective anticancer agents often work by inducing programmed cell death (apoptosis) and halting the cell division cycle. rsc.orgfrontiersin.org Benzothiazole derivatives have been shown to exert their antitumor effects through these mechanisms.

The active compound 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine (compound B7) was found to promote apoptosis and induce cell cycle arrest in A431 and A549 cancer cells. nih.gov Flow cytometry analysis revealed that treatment with this compound led to an increase in the population of apoptotic cells. mdpi.com Furthermore, it caused cells to accumulate in a specific phase of the cell cycle, thereby preventing them from completing division and proliferating. frontiersin.org This ability to trigger apoptosis and arrest the cell cycle is a hallmark of many chemotherapeutic agents and suggests that these benzothiazole analogues interfere with fundamental cellular processes required for cancer cell survival and growth. nih.govaccscience.com

Modulation of Signaling Pathways (e.g., AKT, ERK)

The cellular processes of proliferation, survival, and apoptosis are controlled by complex intracellular signaling networks. The AKT (also known as Protein Kinase B) and ERK (Extracellular Signal-Regulated Kinase) pathways are critical signaling cascades that are often dysregulated in cancer, promoting cell growth and survival. tabrizu.ac.irtabrizu.ac.ir Therefore, targeting these pathways is a key strategy in cancer therapy. nih.gov

Research has confirmed that the anticancer activity of certain benzothiazole derivatives is mediated through the modulation of these pathways. Western blot analysis demonstrated that treatment of A431 and A549 cells with compound 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine resulted in the inhibition of both the AKT and ERK signaling pathways. nih.gov By blocking these pro-survival signals, the compound effectively diminishes the ability of cancer cells to grow and resist programmed cell death. nih.gov This mechanism of action, involving the dual inhibition of key oncogenic pathways, positions these compounds as promising candidates for further development. nih.gov

Anti-inflammatory Properties

Chronic inflammation is recognized as a critical factor that can contribute to the development and progression of cancer. nih.gov Therefore, compounds that possess both anticancer and anti-inflammatory activities are of significant interest. Benzothiazole and its derivatives have been investigated for their anti-inflammatory potential. nih.govnih.gov

Inhibition of Inflammatory Factors (e.g., IL-6, TNF-α)

Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are key pro-inflammatory cytokines that play multifaceted roles in both inflammation and cancer. nih.gov They contribute to the pro-inflammatory tumor microenvironment and are involved in tumor development and progression. nih.govresearchgate.net

The benzothiazole derivative 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine (compound B7), in addition to its anticancer effects, demonstrated notable anti-inflammatory activity. nih.gov Using an enzyme-linked immunosorbent assay (ELISA), researchers showed that the compound significantly decreased the activity of IL-6 and TNF-α in mouse monocyte macrophages (RAW264.7). nih.gov This dual action of inhibiting cancer cell growth while simultaneously reducing inflammatory signals underscores the therapeutic potential of this class of compounds. nih.gov

Table 2: Anti-Inflammatory Activity of Compound B7

| Inflammatory Factor | Cell Line | Effect | Source |

|---|---|---|---|

| IL-6 | RAW264.7 | Decreased Activity | nih.gov |

| TNF-α | RAW264.7 | Decreased Activity | nih.gov |

Structure-Activity Relationships in Anti-inflammatory Action

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of drug candidates. nih.gov In the context of benzothiazole derivatives, studies have sought to understand how different chemical substitutions on the benzothiazole scaffold influence their anti-inflammatory effects. eco-vector.com

For a series of newly synthesized 2-aminobenzothiazole compounds, a comprehensive SAR analysis was conducted. nih.gov It was noted that the nature of the substituent attached to the amine group at the 2-position, as well as substitutions on the benzene (B151609) ring of the benzothiazole core, significantly impacted biological activity. For instance, the presence of a benzylamine (B48309) moiety was found to be an important pharmacophore for activity. nih.gov In other related heterocyclic structures, it has been observed that the presence and position of electron-withdrawing groups, such as chloro or bromo substituents, can enhance anti-inflammatory activity. acs.orgacs.org Specifically, a chloro group at the 6-position of the benzothiazole ring, as seen in the active compound B7, was part of a molecular architecture that yielded pronounced inhibitory effects. nih.gov

Other Pharmacological Activities of Benzothiazole Derivatives

The benzothiazole scaffold is a versatile pharmacophore, and its derivatives have been reported to possess a broad spectrum of pharmacological activities beyond anticancer and anti-inflammatory effects. pcbiochemres.comijsrst.comijper.org The structural diversity of these compounds allows them to interact with a wide range of biological targets. ijsrst.com

Extensive research has revealed that benzothiazole-based compounds exhibit activities including:

Antimicrobial: Effective against various bacterial and fungal pathogens. nih.govpcbiochemres.com

Antiviral: Showing potential in inhibiting viral replication. nih.gov

Antitubercular: Activity against Mycobacterium tuberculosis. nih.govpcbiochemres.com

Antioxidant: Ability to neutralize harmful free radicals. nih.gov

Anticonvulsant: Potential for treating seizures. pcbiochemres.comijper.org

Antidiabetic: Some derivatives have shown hypoglycemic activity. pcbiochemres.comhep.com.cn

Analgesic: Exhibiting pain-relieving properties. nih.gov

Neuroprotective: Demonstrating potential in protecting nerve cells. nih.gov

Kinase Inhibition: Acting as inhibitors of various protein kinases involved in cell signaling. google.com

This wide range of biological activities highlights the importance of the benzothiazole nucleus as a privileged structure in drug discovery and development. ijsrst.comhep.com.cn

Anti-tubercular Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of novel anti-tubercular agents. plos.org Benzothiazole derivatives have been identified as a promising class of compounds in this pursuit. rsc.org

Research into halogenated benzothiazoles has yielded compounds with significant antimycobacterial properties. A series of 2-amino [5 (4-sulphonylbenzylidine)-2,4-thiazolidnedione]-7-chloro-6-flurobenzothiazole derivatives were synthesized and evaluated for their activity against M. tuberculosis. jddtonline.info Similarly, substituted 2-(4-aminophenyl sulphonamido) benzothiazoles have been investigated, with findings indicating that halogenated versions, such as 2-[2-bromo-5-methyl (4-aminophenyl sulphonamido)] benzothiazole , are particularly potent. researchgate.net

In another study, thiazole derivatives featuring a dichlorinated benzene ring, specifically 4-(2,6-dichlorobenzyloxy)phenyl thiazoles , were screened for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov The evaluation, conducted using the Microplate Alamar Blue Assay (MABA), revealed that several of the thiazole derivatives exhibited good anti-tubercular effects, with Minimum Inhibitory Concentration (MIC) values ranging from 1 µM to 61.2 µM. nih.gov These findings suggest that the thiazole scaffold combined with a dichlorinated moiety is a promising template for developing new anti-tubercular drugs. nih.gov

| Compound Series | Target Organism | Assay Method | Activity Range (MIC) | Reference |

|---|---|---|---|---|

| 4-(2,6-dichlorobenzyloxy)phenyl thiazole derivatives | Mycobacterium tuberculosis H37Rv | Microplate Alamar Blue Assay (MABA) | 1 µM - 61.2 µM | nih.gov |

Anticonvulsant Activity

Several studies have highlighted the potential of benzothiazole derivatives as anticonvulsant agents. jddtonline.infounam.mx The introduction of a chloro-substituent on the benzothiazole ring has been a key strategy in developing compounds with significant efficacy.

A notable series of compounds, N-(6-chloro-benzothiazol-2-yl)-4-(aryl)-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxamides , demonstrated excellent anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models. unam.mx The activity of these derivatives is influenced by the nature of the substituent on the aryl ring. For instance, derivatives with a p-hydroxy phenyl group or a p-dimethylamino phenyl group showed high potency. unam.mx

Other related benzothiazole structures have also been explored. For example, 2-benzylidene Current time information in Bangalore, IN.thiazolo[3,2-a]benzothiazole-3-ones and various amino-benzothiazole containing 1-acetyl-pyrazoline derivatives have been reported to exhibit good to excellent anticonvulsant properties. unam.mx These findings underscore the versatility of the chloro-benzothiazole scaffold in designing novel central nervous system agents.

| Compound Series | Substituent (R) | Anticonvulsant Model | Activity | Reference |

|---|---|---|---|---|

| N-(6-chloro-benzothiazol-2-yl)-4-(aryl)-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxamide | p-OH C6H4 | MES, scPTZ | Excellent | unam.mx |

| p-N(CH3)2 C6H4 | MES, scPTZ | Excellent | unam.mx |

Anthelmintic Activity

Helminth infections remain a significant global health problem, particularly in developing nations. researchgate.net The search for new anthelmintic drugs has led to the investigation of various heterocyclic systems, including benzothiazoles. saspublishers.comsemanticscholar.orgnih.gov

Derivatives of 2-amino-6-substituted benzothiazoles , including those with chloro substitutions, have been synthesized and evaluated for their anthelmintic activity. researchgate.net One study focused on the synthesis of 2-amino-6-fluoro-7-chlorobenzothiazole and its subsequent conversion into various Schiff's bases. researchgate.net The resulting novel compounds demonstrated promising anthelmintic effects. researchgate.net

Another class of compounds, 3-(6-chlorobenzo[d]thiazol-2-yl)-2-(substituted aryl)thiazolidin-4-ones , has also been synthesized and investigated for biological activity. researchgate.net Furthermore, research on fluoro-benzothiazole derivatives, such as 8-fluoro-9-substituted benzothiazolo[5,1-b]-1,3,4-triazole derivatives , showed that compounds with a nitro-aniline substituent exhibited excellent anthelmintic properties against Pheretima posthuma. unam.mx

| Compound Series | Key Structural Feature | Activity | Reference |

|---|---|---|---|

| Fluoro Benzothiazole Schiff's Base Derivatives | 6-fluoro-7-chloro benzothiazole core | Promising | researchgate.net |

| 8-fluoro-9-substituted benzothiazolo[5,1-b]-1,3,4-triazole derivatives | o-nitro, aniline (B41778) substituent | Excellent | unam.mx |

Antidiabetic Activity

Thiazolidinediones are a well-known class of antidiabetic agents. nih.gov Research has explored incorporating the benzothiazole moiety into this scaffold to develop new agents with improved pharmacological profiles. nih.gov

A series of 2-amino-[5’(4-sulphonylbenzylidine)-2,4-thiazolidinedione]-7-chloro-6-fluorobenzothiazole derivatives were synthesized and screened for their antidiabetic activity in alloxan-induced diabetic albino rats. jddtonline.infoasianpubs.org These compounds, which combine a halogenated benzothiazole ring with the crucial 2,4-thiazolidinedione (B21345) pharmacophore, represent a targeted approach to developing new treatments for diabetes. jddtonline.infoasianpubs.org The presence of the chloro and fluoro substituents on the benzothiazole ring is considered a key element in the design of these potential antidiabetic agents.

Antioxidant Activity

Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in various diseases. tandfonline.comtandfonline.com Benzothiazole derivatives have been investigated for their ability to counteract this process. tandfonline.com

A significant study in this area involved the synthesis of 5-chloro-3H-spiro-[1,3-benzothiazole-2,3'-indole]-2'(1'H)-one derivatives. tandfonline.comtandfonline.com These compounds were evaluated for their antioxidant capacity through several in vitro assays, including their ability to scavenge DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals, their ferric reducing power, and their ability to inhibit lipid peroxidation. tandfonline.comtandfonline.com The results showed that most of the tested spiroindolinones bearing the 5-chlorobenzothiazole moiety exhibited potent scavenging activities against the ABTS radical, strong reducing power, and significant inhibition of lipid peroxidation. tandfonline.comtandfonline.com

| Compound Series | Assay | Observed Activity | Reference |

|---|---|---|---|

| 5-chloro-3H-spiro-[1,3-benzothiazole-2,3'-indole]-2'(1'H)-one derivatives | ABTS radical scavenging | Potent | tandfonline.comtandfonline.com |

| Ferric reducing power | Strong | tandfonline.comtandfonline.com | |

| Lipid peroxidation inhibition | Strong | tandfonline.comtandfonline.com |

Antiviral Activity

The benzothiazole scaffold is a key pharmacophore in the development of novel antiviral agents. nih.govmdpi.com The antiviral potential of these derivatives has been explored against a range of viruses, with chlorinated analogues showing particular promise.

Specifically, 2-Amino-4,5-dichlorobenzothiazole (ADC) and its derivatives have been investigated for their antiviral properties, notably against influenza A viruses. Studies have shown these compounds can inhibit viral replication, marking them as a basis for developing new antiviral drugs. Similarly, 2-Amino-4-chlorobenzothiazole (ACBT) has demonstrated antiviral efficacy against influenza A2 strains, with one study reporting an inhibition rate of over 70%, proposed to be through interference with viral entry into host cells. The aminobenzothiazole (ABT) structure is considered a highly promising and common pharmacophore for designing inhibitors against various viral targets, including proteases and helicases. nih.gov

| Compound | Virus Target | Reported Activity | Reference |

|---|---|---|---|

| 2-Amino-4,5-dichlorobenzothiazole (ADC) | Influenza A viruses | Inhibition of viral replication | |

| 2-Amino-4-chlorobenzothiazole (ACBT) | Influenza A2 strains | >70% inhibition rate |

Analgesic Activity

Benzothiazole and its derivatives have been recognized for their potential analgesic properties. jddtonline.inforesearchgate.net The structural modifications of the benzothiazole core, including the addition of various heterocyclic rings and substituents, have been explored to develop new pain-relieving agents. While specific studies focusing solely on this compound analogues for analgesia are less detailed in the available literature, the broader class of benzothiazoles is known to possess this activity. For instance, various benzothiazole analogues have been synthesized and screened for their analgesic effects. researchgate.net Often, analgesic activity is investigated alongside other properties like anti-inflammatory activity. For example, some 1,2,4-triazole (B32235) derivatives, a moiety often combined with benzothiazole, have been evaluated for their in vivo analgesic activity using methods like the acetic acid-induced writhing test. nih.gov

Anti-HIV Activity

The benzothiazole scaffold is a pivotal structure in the development of novel antiviral agents, with numerous analogues demonstrating significant anti-HIV activity. nih.gov These derivatives exert their effects by targeting various stages of the HIV life cycle and essential viral enzymes, including reverse transcriptase (RT), protease, and integrase. nih.govijbpas.com

Research has identified several series of benzothiazole analogues with potent inhibitory effects against HIV-1. A series of N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives showed moderate to potent activity against wild-type HIV-1. nih.gov Among these, compounds 6m , 6u , and particularly 6v , were identified as the most promising, with 6v exhibiting an EC₅₀ value of less than 7 µg/ml against HIV-1 in MT-4 cells. nih.gov

Another study focused on modifying the lead compound PF74, which targets the HIV-1 capsid, to improve its metabolic stability and antiviral activity. bohrium.com This led to the identification of phenylalanine derivatives containing a benzothiazole moiety, specifically compounds 7m and 7u . bohrium.com These compounds not only showed potent antiviral effects in both early and late stages of HIV-1 replication but also exhibited significantly improved metabolic stability in human liver microsomes. bohrium.com Notably, this series also displayed enhanced activity against HIV-2, with compound 7m being almost five times more potent than PF74. bohrium.com

Benzisothiazolone derivatives, which are structurally related to benzothiazoles, have been identified as a new class of RT inhibitors that target both the DNA polymerase and RNase H activities of the enzyme. mdpi.com Compounds 1 , 2 , and 4 from this series were shown to inhibit the DNA polymerase activity of RT with IC₅₀ values ranging from approximately 1 to 6 µM. mdpi.com

Furthermore, the optimization of a stilbene-based anti-HIV agent led to the development of 2-trifluoromethylthiazole-5-carboxamides incorporating benzothiazole motifs. nih.gov Compounds 28 (containing a 4-chlorobenzothiazole (B1588817) unit) and 29 (containing a 6-trifluoromethylbenzothiazole (B137593) motif) demonstrated potent anti-HIV-1 activity. nih.gov Compound 29 showed an EC₅₀ of 0.47 μM, while both compounds were effective against HIV-1BaL and HIV-1IIIB strains in peripheral blood mononuclear cells. nih.gov

| Compound Series | Specific Compound(s) | Reported Anti-HIV Activity | Target/Mechanism | Reference |

|---|---|---|---|---|

| N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamides | 6v, 6m, 6u | Potent activity; EC₅₀ = <7 µg/ml (for 6v) | Inhibition of wild-type HIV-1 replication | nih.gov |

| Phenylalanine derivatives with benzothiazole moiety | 7m, 7u | Potent activity against HIV-1 and HIV-2; improved metabolic stability | HIV-1 Capsid Inhibitor | bohrium.com |

| Benzisothiazolone derivatives | 1, 2, 4 | IC₅₀ ≈ 1 to 6 µM | Inhibitor of RT DNA polymerase and RNase H activity | mdpi.com |

| 2-Trifluoromethylthiazole-5-carboxamides | 28, 29 | EC₅₀ = 1.66 µM (28), EC₅₀ = 0.47 µM (29) | Impacts HIV mRNA processing | nih.gov |

| Hybrid benzothiazolyl-coumarins | 6-chlorobenzothiazole derivative (42) | Promising effect; EC₅₀ < 7 μg/ml | Inhibition of wild-type HIV-1 strain | nih.gov |

Anti-Leishmanial Activity

Leishmaniasis remains a significant public health issue, and the benzothiazole nucleus has emerged as a valuable scaffold in the search for new therapeutic agents. nih.govresearchgate.net Derivatives of benzothiazole have been synthesized and evaluated for their efficacy against various Leishmania species, showing considerable promise. nih.govresearchgate.net

One study detailed the synthesis of 22 benzothiazole derivatives, which were screened for in vitro anti-leishmanial activity. researchgate.net These compounds displayed a range of activities, with IC₅₀ values from 18.32 to 81.89 µM. researchgate.net Among them, compounds 2 (IC₅₀ = 18.32 ± 0.18 µM), 5 (IC₅₀ = 19.72 ± 0.32 µM), and 3 (IC₅₀ = 21.87 ± 0.43 µM) were identified as the most active in the series when compared against the standard drug Pentamidine (IC₅₀ = 5.09 ± 0.04 µM). researchgate.net

In another investigation, a series of benzothiazole derivatives featuring an aromatic hydrazone moiety was synthesized and tested against Leishmania amazonensis. nih.gov The research highlighted that substitution at the 4th position of the aromatic ring was critical for activity. The most effective compound from this series demonstrated IC₅₀ values of 28.86 µM against promastigotes and 7.70 µM against amastigotes, proving to be more active than the reference drug miltefosine. nih.gov

Furthermore, the development of S-alkyl/aryl benzothiazole-2-carbothioate scaffolds yielded derivatives with notable activity against the protozoan parasite Leishmania donovani, the agent responsible for visceral leishmaniasis. acs.org These compounds were effective and displayed no toxicity towards macrophage RAW 264.7 cells. acs.org In silico studies suggested that their mechanism of action may involve interaction with the possible binding site of trypanothione (B104310) reductase (TryR), an enzyme crucial for the parasite's survival. acs.orgfrontiersin.org The replacement of a bromothiophene group with a methylbenzothiazole group in certain compounds was found to enhance both anti-leishmanial activity and cytotoxicity. mdpi.com

| Compound Series | Specific Compound(s) | Leishmania Species Tested | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Benzothiazole derivatives from 2-aminothiophenol (B119425) | Compound 2 | Leishmania species | 18.32 ± 0.18 µM | researchgate.net |

| Benzothiazole derivatives from 2-aminothiophenol | Compound 5 | Leishmania species | 19.72 ± 0.32 µM | researchgate.net |

| Benzothiazole derivatives from 2-aminothiophenol | Compound 3 | Leishmania species | 21.87 ± 0.43 µM | researchgate.net |

| Benzothiazole derivatives with aromatic hydrazone moiety | "Best compound" | L. amazonensis | 7.70 µM (amastigotes), 28.86 µM (promastigotes) | nih.gov |

| (1,3-Benzothiazol-2-yl)amino-9-(10H)-acridinone derivatives | Compound 53 | Not specified | Assessed for in vitro activity | scispace.com |

Central Muscle Relaxant Properties

The investigation of benzothiazole derivatives for central muscle relaxant properties dates back to the 1950s, when 2-aminobenzothiazoles were extensively studied for this purpose. scispace.compnrjournal.comafjbs.com This early interest paved the way for the discovery and development of clinically significant compounds that act on the central nervous system to reduce muscle tone. slideshare.net

A prominent example is Tizanidine , chemically identified as 5-chloro-4-(2-imidazolin-2-yl-amino)-2,1,3-benzothiazole. nih.gov Tizanidine is a well-established muscle relaxant that functions as a central α2-adrenergic agonist. slideshare.net Pharmacological studies have shown that it effectively depresses the activity of lumbar dorsal horn convergent neurons, which play a role in pain processes. nih.gov It dose-dependently depresses both A- and C-fiber evoked responses, suggesting a specific action on spinal polysynaptic reflexes. nih.gov

Another significant analogue is IDPH-791 (2,4-dihydro nih.govnih.govacs.orgtriazolo[3,4-c] nih.govnih.govbenzothiazine-1-one), a triazolobenzothiazine derivative. nih.gov Comparative studies found it to be a safer and more effective centrally-acting muscle relaxant than mephenesin. nih.gov IDPH-791 was twice as active in inhibiting various spinal polysynaptic reflexes, such as the crossed extensor and flexor reflexes, but did not affect the monosynaptic patellar reflex. nih.gov

The pharmacological profile of Riluzole (2-Amino-6-(trifluoromethoxy)benzothiazole) also drew significant attention back to the benzothiazole family. scispace.compnrjournal.com Riluzole was found to interfere with glutamate (B1630785) neurotransmission, and its discovery highlighted the diverse pharmacological potential of this chemical class beyond simple muscle relaxation. scispace.com

| Compound Name | Chemical Class/Feature | Observed Effect | Reference |

|---|---|---|---|

| Tizanidine | 5-chloro-4-(2-imidazolin-2-yl-amino)-2,1,3-benzothiazole | Depresses activity of dorsal horn convergent neurons; inhibits polysynaptic reflexes. | nih.gov |

| IDPH-791 | 2,4-dihydro nih.govnih.govacs.orgtriazolo[3,4-c] nih.govnih.govbenzothiazine-1-one | Potent inhibition of spinal polysynaptic reflexes (crossed extensor, flexor). | nih.gov |

| Riluzole | 2-Amino-6-(trifluoromethoxy)benzothiazole | Interferes with glutamate neurotransmission. | scispace.compnrjournal.com |

| 2-Aminobenzothiazoles | General Class | Studied in the 1950s as central muscle relaxants. | scispace.compnrjournal.comafjbs.com |

Computational and Spectroscopic Studies of 2,4 Dichlorobenzothiazole

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the interaction between a small molecule ligand and a protein receptor.

Despite extensive searches, no specific molecular docking studies involving 2,4-Dichlorobenzothiazole have been identified. Research in this area tends to focus on other benzothiazole (B30560) derivatives with demonstrated biological activities. biointerfaceresearch.comnih.gov

Ligand-Protein Interactions

This subsection would typically detail the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and a target protein. However, due to the absence of docking studies for this specific compound, no data on its ligand-protein interactions can be provided.

Binding Site Analysis

An analysis of the binding site would describe the specific amino acid residues of a target protein that form the binding pocket for the ligand. Without any identified protein targets or docking studies for this compound, this analysis cannot be performed.

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. mdpi.comnih.gov While many studies apply these methods to various benzothiazole derivatives to understand their reactivity and electronic characteristics, specific calculations for this compound are not present in the available literature. nih.govmdpi.commendeley.com

Electronic Properties

Electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental to understanding a molecule's reactivity. wikipedia.orgpearson.com The energy gap between the HOMO and LUMO can indicate the molecule's kinetic stability and polarizability. nih.gov

DFT studies on structurally related compounds, such as (2Z)-2-(2,4-dichlorobenzylidene)-4-nonyl-3,4-dihydro-2H-1,4-benzothiazin-3-one, have been performed, and their HOMO-LUMO energy gaps were calculated. nih.govnih.gov However, these are different and more complex molecules, and their data cannot be directly attributed to this compound. Without specific DFT studies on this compound, a data table of its electronic properties cannot be generated.

Table 1: Electronic Properties of this compound (Data Not Available)

| Property | Value |

|---|---|

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

Reaction Pathways and Transition States

Computational studies can model chemical reactions, mapping out the energy landscape of reaction pathways and identifying the structures of transition states. This provides insight into reaction mechanisms and kinetics. No computational studies on the reaction pathways or transition states involving this compound were found in the literature search.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations can help understand the stability of a ligand-protein complex and the conformational changes that may occur upon binding. biointerfaceresearch.comresearchgate.netacs.org The search for literature did not yield any molecular dynamics simulation studies specifically featuring this compound.

Conformational Analysis

Computational methods, particularly density functional theory (DFT), are employed to study the conformational landscape of benzothiazole derivatives. mdpi.com The conformational analysis of this compound involves mapping the potential energy surface by systematically varying key dihedral angles to identify the most stable, low-energy conformations. mdpi.com For benzothiazole derivatives, a primary focus is often the dihedral angle between the benzothiazole ring system and any substituent groups. mdpi.com By calculating the energy associated with each incremental rotation, researchers can identify global and local energy minima, which correspond to the most probable shapes the molecule will adopt. mdpi.com This analysis provides insight into the molecule's flexibility and the steric and electronic interactions that govern its three-dimensional structure.

Interaction with Biological Membranes

While direct studies on the interaction of this compound with biological membranes are not extensively detailed in the provided research, studies on similar heterocyclic compounds provide a framework for understanding these potential interactions. Research on benzothiadiazine derivatives, for instance, has shown that these molecules have a strong affinity for the interface of cell membranes composed of phospholipids (B1166683) and cholesterol. nih.gov Such compounds can become fully solvated by water or remain attached to specific lipid sites for significant periods. nih.gov

Investigations into other substituted dichlorobenzothiazole derivatives have suggested that these molecules can localize in the polar head-group region of a lipid membrane or at the polar-nonpolar interface. nih.gov The orientation of the molecule with respect to the membrane plane is a critical factor in its interaction. nih.gov For example, some related compounds adopt a roughly vertical orientation relative to the membrane plane. nih.gov These interactions are often mediated by hydrogen bonds between the drug molecule and the phospholipid or cholesterol components of the membrane. nih.gov The specific nature of these interactions can influence membrane properties such as fluidity, permeability, and microviscosity. dntb.gov.uaresearchgate.net

Spectroscopic Characterization (Excluding Basic Identification Data)

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies. ponder.ingnih.gov For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural components. The key functional groups and their expected absorption regions include the aromatic C-H stretching, C=C and C=N bond vibrations within the fused ring system, and the C-Cl stretching vibrations. ponder.ingpressbooks.pub The precise position and intensity of these peaks provide a unique "fingerprint" for the molecule's functional group composition. ponder.ing

Interactive Table: Expected IR Absorption Ranges for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Thiazole (B1198619) C=N | Stretch | 1615 - 1680 | Medium |

| C-Cl | Stretch | 600 - 800 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of this compound, the signals for the three protons on the benzene (B151609) ring would appear in the aromatic region (typically 7.0-8.5 ppm). The exact chemical shifts and coupling patterns (splitting) of these protons are influenced by their position relative to the electron-withdrawing chlorine atom at position 4 and the fused thiazole ring. The splitting patterns (e.g., doublet, doublet of doublets) would allow for the assignment of each signal to a specific proton on the ring.

¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. This compound has nine distinct carbon atoms, and each would produce a separate signal. The carbons bonded to electronegative atoms (nitrogen, sulfur, and chlorine) would be deshielded and appear at a higher chemical shift (downfield). The signals for the carbons in the benzene ring would appear in the typical aromatic region (approximately 120-150 ppm), with the carbon attached to the chlorine atom (C4) and the carbons of the thiazole ring showing distinct shifts.

Interactive Table: Expected NMR Chemical Shift Ranges for this compound

| Atom | Type | Expected Chemical Shift (ppm) | Notes |

| ¹H | Aromatic | 7.0 - 8.5 | Three distinct signals with coupling. |

| ¹³C | Aromatic (C-H) | 120 - 140 | Signals for C5, C6, C7. |

| ¹³C | Aromatic (C-Cl) | 130 - 145 | Signal for C4. |

| ¹³C | Aromatic (C-S, C-N) | 135 - 155 | Signals for bridgehead carbons. |

| ¹³C | Thiazole (C=N) | > 150 | Signal for C2, attached to Cl. |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₇H₃Cl₂NS), the electron ionization (EI) mass spectrum would show a prominent molecular ion (M⁺˙) peak. A key feature would be the isotopic pattern caused by the two chlorine atoms. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic cluster of peaks for the molecular ion: an M⁺˙ peak, an (M+2)⁺˙ peak (from one ³⁷Cl), and an (M+4)⁺˙ peak (from two ³⁷Cl atoms), with relative intensities of approximately 9:6:1. Fragmentation would likely involve the loss of chlorine atoms or cleavage of the thiazole ring.

Interactive Table: Expected Mass Spectrometry Data for this compound

| Ion | m/z (for ³⁵Cl) | Description | Expected Relative Intensity Pattern |

| [C₇H₃³⁵Cl₂NS]⁺˙ | 203 | Molecular Ion (M⁺˙) | Base Peak Cluster (M, M+2, M+4) |

| [C₇H₃³⁵Cl³⁷ClNS]⁺˙ | 205 | Molecular Ion Isotope (M+2) | Part of molecular ion cluster |

| [C₇H₃³⁷Cl₂NS]⁺˙ | 207 | Molecular Ion Isotope (M+4) | Part of molecular ion cluster |

| [C₇H₃ClNS]⁺ | 168 | Fragment from loss of one Cl atom | Isotopic pattern for one Cl atom |

| [C₆H₃Cl]⁺ | 110 | Fragment from cleavage of thiazole ring | Isotopic pattern for one Cl atom |

X-Ray Diffraction Analysis for Crystal Structures and Intermolecular Interactions

An extensive search of scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction studies for the compound this compound. As a result, detailed information regarding its crystal structure, such as the crystal system, space group, and precise unit cell dimensions, is not publicly available.

While X-ray diffraction is a definitive method for elucidating the three-dimensional atomic arrangement in a crystalline solid, its application is contingent upon the successful growth of a suitable single crystal of the compound . The absence of such data for this compound suggests that either the compound has not yet been subjected to single-crystal X-ray diffraction analysis or the results of such studies have not been published in the accessible scientific literature.

In the absence of direct experimental data for this compound, insights into its potential crystal packing and intermolecular interactions can sometimes be inferred from studies of structurally related compounds. For instance, analyses of other halogenated benzothiazole derivatives or dichlorinated aromatic compounds often reveal common intermolecular interactions. These can include halogen bonding (Cl···N or Cl···S interactions), π-π stacking between the aromatic rings, and various C-H···X (where X is a halogen or a heteroatom) hydrogen bonds. However, without a specific crystallographic study for this compound, any discussion of its crystal structure and intermolecular forces remains speculative.

Therefore, the following data table, which would typically be populated with crystallographic data, remains empty.

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Not Reported |

| Space Group | Not Reported |

| a (Å) | Not Reported |

| b (Å) | Not Reported |

| c (Å) | Not Reported |

| α (°) | Not Reported |

| β (°) | Not Reported |

| γ (°) | Not Reported |

| Volume (ų) | Not Reported |

| Z | Not Reported |

| Calculated Density (g/cm³) | Not Reported |

| R-factor (%) | Not Reported |

Further experimental work, specifically the growth of single crystals of this compound and their analysis by X-ray diffraction, is required to determine its precise crystal structure and the nature of the intermolecular interactions that govern its solid-state packing.

Insufficient Data Available for Environmental Fate and Ecotoxicological Profile of this compound

A comprehensive review of available scientific literature reveals a significant lack of specific data on the environmental fate and ecotoxicological research for the chemical compound this compound. Despite targeted searches for information pertaining to its environmental occurrence, distribution, and transformation processes, no detailed research findings could be located.

Consequently, it is not possible to provide a thorough and scientifically accurate article that adheres to the requested detailed outline. The required information for the following sections and subsections on this compound is not present in the available literature:

Environmental Fate and Ecotoxicological Research on 2,4 Dichlorobenzothiazole

Environmental Transformation Processes:

Chemical Reactions in Environmental Compartments

While research exists for the broader class of benzothiazoles and for other chlorinated compounds, this information cannot be extrapolated to 2,4-Dichlorobenzothiazole without violating scientific accuracy. The specific arrangement of the chlorine atoms on the benzothiazole (B30560) structure significantly influences the compound's chemical, physical, and toxicological properties, as well as its behavior and fate in the environment.

Therefore, in the absence of dedicated studies on this compound, a detailed analysis as requested cannot be compiled.

Applications in Agrochemical and Industrial Research

Agrochemical Development

The structural backbone of 2,4-Dichlorobenzothiazole serves as a valuable pharmacophore in the synthesis of novel agrochemicals. The presence and position of the chlorine atoms are critical for the molecule's biological activity, influencing its efficacy as a component in pesticides, fungicides, and insect growth regulators. These applications are pivotal in developing comprehensive crop protection strategies.

While the broader class of benzothiazole (B30560) derivatives has been explored for various biological activities, including herbicidal and insecticidal properties, specific research detailing this compound as a direct precursor or component in commercialized pesticides and herbicides is not extensively documented in publicly available literature. The general strategy in agrochemical research involves synthesizing a library of related compounds, such as different chlorinated isomers of a core structure like benzothiazole, to identify the most potent and selective agents. This approach allows researchers to establish structure-activity relationships (SAR), which can guide the development of more effective and safer agricultural products. The benzothiazole nucleus is recognized as an important scaffold in the discovery of new agrochemicals, suggesting that its various substituted forms, including chlorinated derivatives, are viable candidates for such research programs. arabjchem.org

Derivatives of chlorinated benzothiazoles have demonstrated notable antifungal properties against a range of phytopathogenic fungi. Research into these compounds is part of an effort to develop new fungicides to manage crop diseases.

In one line of research, novel hybrid compounds were synthesized by combining 6-fluoro-1,3-benzothiazol-2-amine with 1,2,4-triazoles. The resulting fluorinated benzothiazol-2-yl-1,2,4-triazoles were screened for their in vitro antifungal potential against various plant pathogenic fungi, with some compounds showing fungitoxicity comparable to standard fungicides. arabjchem.org

Another study focused on synthesizing structural isomers of benzothiazole-appended bis-triazole derivatives. These compounds were tested for their ability to inhibit the growth of the plant pathogen Rhizoctonia solani. The results showed that all the synthesized compounds displayed excellent antifungal activity at concentrations ranging from 0.62 µM to 10 µM. nih.gov Specifically, compounds designated as 5b, 5f, and 7f were found to have a superior inhibitory effect when compared to the commercial fungicide hexaconazole. nih.gov

Furthermore, derivatives of 2-amino-5-chlorobenzothiazole (B1265905) have been synthesized and evaluated for their action against Candida glabrata and Aspergillus niger. Some of the resulting compounds, which included 1,3,4-oxadiazole-2-thiol (B52307) and 1,2,4-triazole-3-thiol derivatives, showed measurable antifungal activity when compared to the standard drug fluconazole.

The table below summarizes the antifungal activity of selected chlorinated benzothiazole derivatives against various fungal pathogens.

Table 1: Antifungal Activity of Selected Chlorinated Benzothiazole Derivatives

| Compound Type | Target Fungi | Key Findings |

|---|---|---|

| Benzothiazole-appended bis-triazole isomers | Rhizoctonia solani | Compounds 5b, 5f, and 7f showed superior inhibitory effect compared to hexaconazole. nih.gov |

| 2-amino-5-chlorobenzothiazole derivatives | Candida glabrata, Aspergillus niger | Some derivatives showed good, measurable activity compared to fluconazole. |

| Fused pyrimido benzothiazoles | Aspergillus niger, Penicillium sp. | Fused moieties showed a broad spectrum of antifungal activity. derpharmachemica.com |

Insect Growth Regulators (IGRs) are compounds that interfere with the normal growth and development of insects, offering a more targeted approach to pest control compared to broad-spectrum insecticides. ijcmas.comscispace.comeagri.org Research has indicated that chlorinated benzothiazole derivatives can exhibit IGR activity, particularly against significant agricultural pests like Spodoptera littoralis (the cotton leafworm). researchgate.net

A study investigating the toxicological and biochemical activities of five chlorobenzothiazole and nitrobenzothiazole derivatives against 4th instar larvae of S. littoralis identified a specific 6-chloro substituted benzothiazole derivative as highly effective. researchgate.net The compound, diethyl 1-(6-chlorobenzo[d]thiazol-2-yl)-2, 6-diethoxy-4-(4-hydroxyphenyl)-1, 4-dihydropyridine-3, 5-dicarboxylate, was the most toxic compound tested, with a median lethal concentration (LC50) value of 34.02 ppm. researchgate.net Another nitro-substituted benzothiazole derivative also showed significant toxicity with an LC50 of 35.29 ppm. researchgate.net

These compounds act by disrupting key physiological processes. The study found that the tested compounds raised the level of acetylcholinesterase and α-esterases in the larval homogenates and caused a significant decrease in total protein. researchgate.net This interference with crucial enzymes and protein synthesis disrupts the molting process and normal development, leading to mortality.

The table below presents the toxicity data for selected chlorinated benzothiazole derivatives against S. littoralis.

Table 2: Toxicity of Chlorinated Benzothiazole Derivatives against 4th Instar Spodoptera littoralis Larvae

| Compound | LC50 (ppm) |

|---|---|

| Diethyl 1-(6-chlorobenzo[d]thiazol-2-yl)-2, 6-diethoxy-4-(4-hydroxyphenyl)-1, 4-dihydropyridine-3, 5-dicarboxylate | 34.02 |

| 1-(6-nitrobenzo[d]thiazol-2-yl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | 35.29 |

| Compound 2 (unspecified structure) | 54.46 |

| Compound 1 (unspecified structure) | 191.10 |

Data sourced from a study on chlorobenzothiazole derivatives as IGRs. researchgate.net

The development of effective crop protection strategies relies on a diverse arsenal (B13267) of active compounds that can manage a wide spectrum of pests and diseases. The fungicidal and insect growth regulating activities of chlorinated benzothiazole derivatives position them as valuable scaffolds for creating new tools in integrated pest management (IPM) programs. ekb.eg